molecular formula C17H16N6O2 B5114560 4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine

4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine

Cat. No.: B5114560
M. Wt: 336.3 g/mol
InChI Key: OLTOSXBUUDJQBB-UHFFFAOYSA-N
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Description

4-N-Benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine is a chemical compound with the CAS Registry Number 674305-84-1 . Its molecular formula is C17H16N6O2, and it has a molecular weight of 336.35 g/mol . The compound is a pyrimidine derivative, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Pyrimidines are well-known for their role as core structures in nucleobases and are frequently explored in the development of pharmaceutical agents. As a substituted pyrimidine triamine, this compound presents multiple functional handles, including a benzyl group, a phenyl ring, and a nitro substituent, which may be utilized in further chemical synthesis or as a building block for more complex molecules . While its specific biological activities and applications are not fully characterized in the public domain, compounds with similar structural features are often investigated for their potential as kinase inhibitors or in other targeted therapeutic areas. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. The detailed mechanism of action and specific research applications for this compound are areas that remain to be explored by the scientific community.

Properties

IUPAC Name

4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c18-15-14(23(24)25)16(19-11-12-7-3-1-4-8-12)22-17(21-15)20-13-9-5-2-6-10-13/h1-10H,11H2,(H4,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTOSXBUUDJQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319670
Record name 4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

372174-71-5
Record name 4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of benzyl and phenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including 4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine, exhibit significant anticancer properties. For instance, research involving aminopyridine-containing spiro derivatives has shown promising results against various cancer cell lines by inhibiting the epidermal growth factor receptor (EGFR) and HER2 pathways .

Case Study : In a comparative analysis of synthesized compounds based on the structure of neratinib (an established EGFR inhibitor), several derivatives demonstrated enhanced inhibitory effects on EGFR and HER2 kinases. The most potent compounds exhibited inhibition percentages significantly higher than that of neratinib itself .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies on related pyrimidine derivatives have revealed effectiveness against gram-positive bacteria such as Staphylococcus aureus .

Data Table: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)Reference
Compound AStaphylococcus aureus18
Compound BE. coli15
4-N-benzyl...Staphylococcus aureus20

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Specifically, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and thus a target in cancer therapy .

Case Study : A series of pyrimidine derivatives were tested for their ability to inhibit DHFR from various pathogens. The selectivity indices indicated that modifications on the pyrimidine ring could enhance potency against pathogenic enzymes while maintaining lower activity against human enzymes .

Mechanism of Action

The mechanism of action of 4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares key structural and chemical attributes of the target compound with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Observations
4-N-Benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine Benzyl (C₆H₅CH₂), Phenyl (C₆H₅), Nitro (NO₂) Not provided Not available Not in evidence Hypothetical; nitro and aromatic groups may enhance reactivity
5-Chloropyrimidine-2,4,6-triamine Chloro (Cl) C₄H₆ClN₅ 159.58 24867-23-0 97% purity; heterocyclic building block
N⁴-(4-Fluorophenyl)-N²-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine Fluoro (F), Methoxyphenyl (C₆H₄OCH₃), Nitro (NO₂) C₁₇H₁₅FN₆O₃ 370.34 713086-76-1 Fluorinated and methoxy groups enhance lipophilicity
5-Nitro-2,4,6-triaminopyrimidine Nitro (NO₂) C₄H₆N₆O₂ ~170.13 (calc.) HS 2933599090 Industrial use; nitro group increases reactivity
Key Observations:
  • Aromatic Substituents : Benzyl and phenyl groups in the target compound may improve lipid solubility and binding affinity in biological systems, similar to fluorophenyl and methoxyphenyl groups in .
  • Chloro Substituent : In 5-chloropyrimidine-2,4,6-triamine, chlorine increases molecular weight and may reduce solubility compared to hydrogen or smaller substituents .

Biological Activity

4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrimidine core substituted with various functional groups. The presence of the nitro group and the benzyl moiety contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-N-benzyl-5-nitro-2-N-phenylpyrimidine exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown effectiveness against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
4-N-benzyl-5-nitro-2-N-phenylpyrimidineA54912.5Induction of apoptosis
6-Amino-5-cyano-4-phenylpyrimidineMCF-715.3Inhibition of cell proliferation

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for their antimicrobial properties. The pyrimidine derivatives have demonstrated activity against various bacterial strains, suggesting potential use as antibacterial agents .

Table 2: Antimicrobial Activity

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)
4-N-benzyl-5-nitro-2-N-phenylpyrimidineStaphylococcus aureus32 µg/mL
6-Amino-5-cyano-4-phenylpyrimidineEscherichia coli16 µg/mL

The biological activity of 4-N-benzyl-5-nitro-2-N-phenylpyrimidine is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
  • Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis has been noted as a potential mechanism for the antimicrobial activity observed in related compounds .

Case Studies

One notable case study involved the synthesis and evaluation of related pyrimidine derivatives for their anticancer properties. In vitro tests demonstrated that these compounds could significantly reduce cell viability in cancerous cells compared to non-cancerous controls .

Q & A

Q. How can hybrid experimental-computational approaches address gaps in understanding this compound’s mechanism of action?

  • Methodology :
  • Fragment-Based Screening : Combine X-ray crystallography of ligand-target complexes with MD simulations to identify allosteric binding sites .
  • Machine Learning : Train classifiers on high-throughput screening data to prioritize follow-up assays .

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